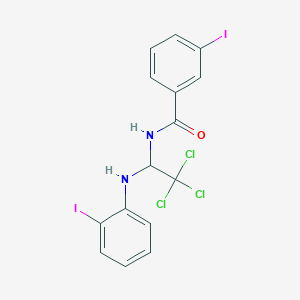
3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and an amide functional group. Its molecular formula is C15H11Cl3I2N2O, and it has a molecular weight of 595.436 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-N-(2,2,2-trichloro-1-(2-chloroanilino)ethyl)benzamide: Similar structure but with a chlorine atom instead of an iodine atom.
3-Iodo-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide: Contains a methoxy group instead of an iodine atom.
3-Iodo-N-(2,2,2-trichloro-1-hydroxy-ethyl)benzamide: Features a hydroxy group in place of the anilino group.
Uniqueness
The presence of multiple iodine atoms and the specific arrangement of functional groups make 3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide unique.
Properties
CAS No. |
303106-65-2 |
|---|---|
Molecular Formula |
C15H11Cl3I2N2O |
Molecular Weight |
595.4 g/mol |
IUPAC Name |
3-iodo-N-[2,2,2-trichloro-1-(2-iodoanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl3I2N2O/c16-15(17,18)14(21-12-7-2-1-6-11(12)20)22-13(23)9-4-3-5-10(19)8-9/h1-8,14,21H,(H,22,23) |
InChI Key |
FCVJGHQWDPZEPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


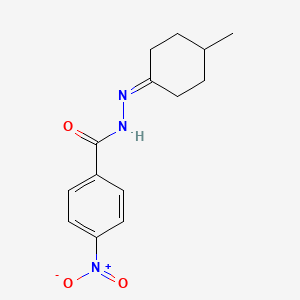
![(5E)-2-(4-Isobutoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11971933.png)
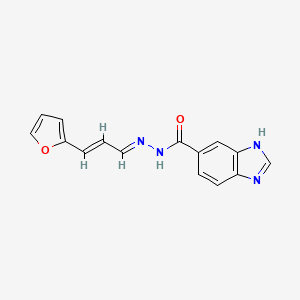



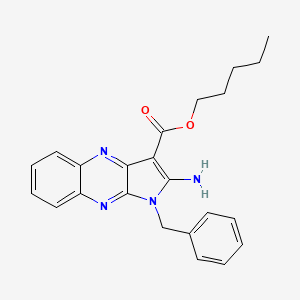
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11971959.png)

![2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime](/img/structure/B11971997.png)
![Allyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972003.png)

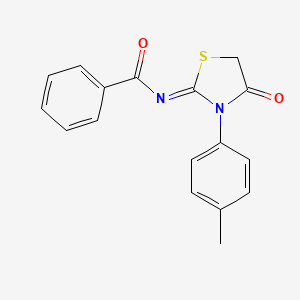
![2-Hydroxy-3-methoxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11972012.png)
